

Definitive Technical Guide: N,N-Diallyl-4-fluorobenzamide

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Compound of Interest

Compound Name: *N,N-diallyl-4-fluorobenzamide*

Cat. No.: B259838

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Executive Summary & Chemical Identity

N,N-Diallyl-4-fluorobenzamide is a specialized organofluorine intermediate primarily utilized in advanced organic synthesis and medicinal chemistry. Unlike commodity chemicals, this compound is frequently synthesized *de novo* in research settings to serve as a precursor for Ring-Closing Metathesis (RCM) reactions or as a scaffold for nitrogen-containing heterocycles.

Due to its status as a research-grade intermediate rather than a bulk industrial solvent or reagent, it does not possess a widely cited CAS number in public commercial catalogs. It is identified definitively through its spectral fingerprint and synthetic lineage.

Chemical Identity Table

Property	Specification
Systematic Name	N,N-diallyl-4-fluorobenzamide
CAS Registry Number	Not Listed (Research Grade Intermediate)
Molecular Formula	C ₁₃ H ₁₄ FNO
Molecular Weight	219.26 g/mol
Exact Mass	219.106
Physical State	Pale-yellow oil
Solubility	Soluble in CH ₂ Cl ₂ , CHCl ₃ , DMSO, Toluene
Key Reactants	4-Fluorobenzoyl chloride (CAS 403-43-0) + Diallylamine (CAS 124-02-7)

Synthesis Protocol: The "Self-Validating" Workflow

Objective: Synthesize **N,N-diallyl-4-fluorobenzamide** with >93% yield via nucleophilic acyl substitution.

Expert Insight: The choice of 4-fluorobenzoyl chloride over the carboxylic acid (via coupling agents like EDC/NHS) is deliberate. The acid chloride offers faster kinetics and simpler purification (an aqueous wash removes the salt byproducts), avoiding the difficult removal of urea byproducts associated with carbodiimide couplings.

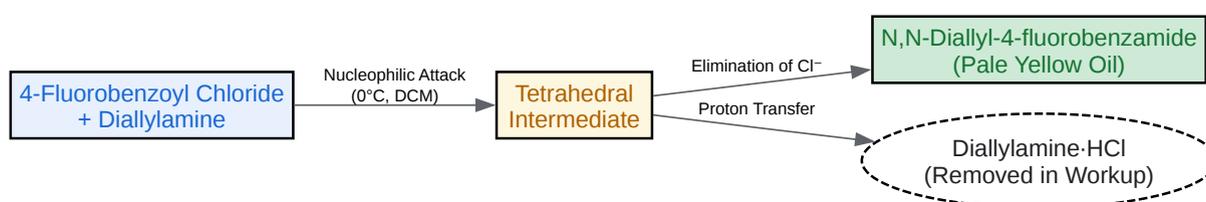
Reagents & Materials[1][2][3][4][5][6][7][8]

- Substrate: 4-Fluorobenzoyl chloride (1.0 equiv)
- Nucleophile: Diallylamine (2.0 equiv) Note: Excess acts as an HCl scavenger.
- Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
- Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

- Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen. Add 4-fluorobenzoyl chloride (5.0 mmol, 0.79 g) and dissolve in 50 mL of anhydrous DCM.
- Addition: Cool the solution to 0°C using an ice bath. Add diallylamine (10.0 mmol, 1.23 mL) dropwise over 10 minutes.
 - Causality: Slow addition prevents exotherm-driven side reactions. The second equivalent of amine traps the HCl generated.
- Reaction: Remove the ice bath and allow the mixture to stir at RT for 12 hours. Monitor via TLC (30% EtOAc/Hexane).
- Workup:
 - Dilute with 50 mL DCM.
 - Wash with 1M HCl (2 x 30 mL) to remove unreacted amine.
 - Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).
 - Wash with Brine (1 x 30 mL).
- Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Result: The product is obtained as a pale-yellow oil. Flash chromatography is typically unnecessary if the acid/base wash is performed correctly.

Synthesis Pathway Diagram



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Caption: Nucleophilic acyl substitution pathway for the synthesis of **N,N-diallyl-4-fluorobenzamide**.

Analytical Validation (Characterization)

To ensure the integrity of the synthesized compound, compare your experimental data against these literature-validated spectral characteristics.

Nuclear Magnetic Resonance (NMR)[1][3][9]

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 7.45 (m, 2H, Ar-H meta to F)
 - δ 7.10 (m, 2H, Ar-H ortho to F)
 - δ 5.79 (m, 2H, -CH=)
 - δ 5.19 (m, 4H, =CH₂)[1]
 - δ 4.09 (br s, 2H, N-CH₂)[1]
 - δ 3.82 (br s, 2H, N-CH₂)
 - Note: The broad singlets for the N-CH₂ groups indicate restricted rotation around the amide bond, a hallmark of tertiary amides.

Infrared Spectroscopy (IR)[1]

- Diagnostic Band: 1639 cm^{-1} (Strong, C=O stretch).[1]
- Absence: No N-H stretch (confirming tertiary amide formation).

Mass Spectrometry (HR-MS)[1]

- Method: ESI or EI (70eV)[1]

- Calculated Mass (M+): 219.11
- Observed Fragments:
 - m/z 219 [M+][1]
 - m/z 123 [M - N(allyl)₂] (Fluorobenzoyl cation)

Functional Applications

This compound is not merely an end-product but a strategic "handle" in complex molecule synthesis.

A. Ring-Closing Metathesis (RCM)

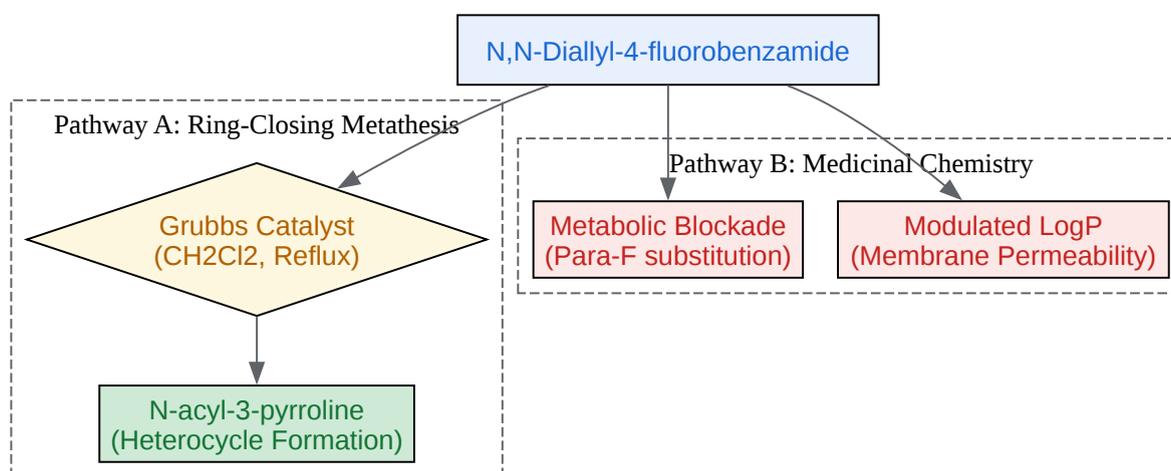
The diallyl motif is the classic substrate for Grubbs' catalysts (I or II) to form nitrogen heterocycles.

- Reaction: **N,N-diallyl-4-fluorobenzamide** → N-(4-fluorobenzoyl)-2,5-dihydro-1H-pyrrole.
- Utility: This generates a pyrroline ring, which can be further functionalized (e.g., dihydroxylation) to create bioactive pyrrolidine alkaloids.

B. Medicinal Chemistry (Fluorine Effect)

The 4-fluorophenyl group is a bioisostere often used to block metabolic oxidation at the para-position of an aromatic ring. Incorporating this moiety via the amide linkage increases the metabolic stability of the resulting drug candidate compared to a non-fluorinated analog.

Application Workflow Diagram



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Caption: Divergent application pathways: RCM for heterocycle synthesis and Fluorine-substitution for ADME optimization.

Safety & Handling

While specific toxicological data for this research intermediate is limited, it should be handled with the standard precautions for fluorinated amides.

- Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).
- PPE: Nitrile gloves, safety goggles, and lab coat.
- Inhalation: Handle only in a fume hood to avoid inhalation of aerosols.
- Spill Response: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

- Cadierno, V., et al. (2007). "Efficient Tandem Process for the Catalytic Deprotection of N-Allyl Amides and Lactams in Aqueous Media." *Chemistry – A European Journal*, Supporting

Information.[2] (Source of spectral data and synthesis yield).

- BenchChem. (2025).[3] "Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide." (Analogous synthesis protocol reference).
- National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67879, 4-Fluorobenzoyl chloride." (Precursor data).

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